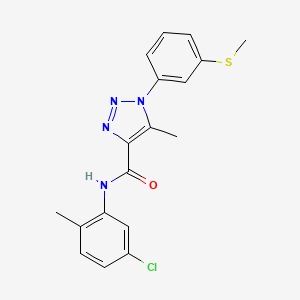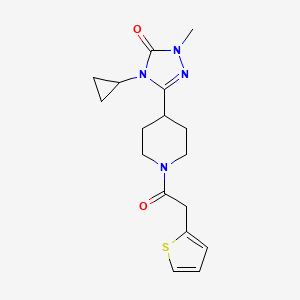![molecular formula C9H9ClN2O2 B2625700 1-Methyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid hydrochloride CAS No. 2172071-02-0](/img/structure/B2625700.png)
1-Methyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Methyl-1H-pyrrolo[2,3-c]pyridine is a chemical compound with the CAS Number: 860297-49-0 and a molecular weight of 132.16 . It has a linear formula of C8H8N2 . The IUPAC name for this compound is 1-methyl-1H-pyrrolo[2,3-c]pyridine .
Molecular Structure Analysis
The InChI code for 1-Methyl-1H-pyrrolo[2,3-c]pyridine is 1S/C8H8N2/c1-10-5-3-7-2-4-9-6-8(7)10/h2-6H,1H3 . The InChI key is GGPMDNQTEJJLMQ-UHFFFAOYSA-N . The Canonical SMILES representation is CN1C=CC2=C1N=CC=C2 .
Physical And Chemical Properties Analysis
1-Methyl-1H-pyrrolo[2,3-c]pyridine has a molecular weight of 132.16 g/mol . It has a XLogP3-AA value of 1.3, indicating its lipophilicity . It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count . The compound has a complexity of 124 .
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 1-Methyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid hydrochloride:
Pharmaceutical Development
1-Methyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid hydrochloride is a valuable compound in the development of new pharmaceuticals. Its unique structure allows it to act as a scaffold for the synthesis of various bioactive molecules. Researchers have explored its potential in creating drugs that target specific enzymes and receptors, making it a promising candidate for treating diseases such as cancer and neurological disorders .
Cancer Research
This compound has shown potential in cancer research due to its ability to inhibit certain cancer cell lines. Studies have demonstrated its effectiveness in reducing the proliferation of cancer cells, making it a potential candidate for developing anti-cancer therapies. Its mechanism of action involves interfering with the signaling pathways that promote cancer cell growth .
Neuroprotective Agents
Research has indicated that 1-Methyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid hydrochloride may have neuroprotective properties. It has been studied for its ability to protect neurons from oxidative stress and apoptosis, which are common features of neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a potential candidate for developing treatments that can slow down or prevent the progression of these diseases .
Anti-inflammatory Applications
The compound has also been investigated for its anti-inflammatory properties. It has shown promise in reducing inflammation by inhibiting the production of pro-inflammatory cytokines. This makes it a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Activity
1-Methyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid hydrochloride has been studied for its antimicrobial properties. It has demonstrated effectiveness against a range of bacterial and fungal pathogens, making it a potential candidate for developing new antimicrobial agents. This is particularly important in the context of increasing antibiotic resistance .
Material Science Applications
Beyond biological research, this compound has potential applications in material science. Its unique chemical properties make it suitable for developing new materials with specific functionalities, such as conductive polymers and organic semiconductors. This opens up possibilities for its use in electronic devices and sensors.
MilliporeSigma MDPI RSC MilliporeSigma MilliporeSigma : MDPI : RSC : MilliporeSigma
properties
IUPAC Name |
1-methylpyrrolo[2,3-c]pyridine-7-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.ClH/c1-11-5-3-6-2-4-10-7(8(6)11)9(12)13;/h2-5H,1H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHSUMRHGRYVKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=NC=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2,5-difluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2625626.png)
![N-(2-chlorophenyl)-N'-[1-(ethylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2625627.png)

![5-Tert-butyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenylpyrazol-3-one](/img/structure/B2625631.png)

![4,5-Dimethyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2625638.png)
![4-[(4-Bromophenyl)sulfonyl]-1-oxa-4-azaspiro[4.5]decane](/img/structure/B2625639.png)
![6-chloro-N2-[2-fluoro-6-(pyrrolidin-1-yl)phenyl]pyridine-2,5-dicarboxamide](/img/structure/B2625640.png)